ラセミ体 デヒドロ-O-デスメチル ベンラファキシン-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

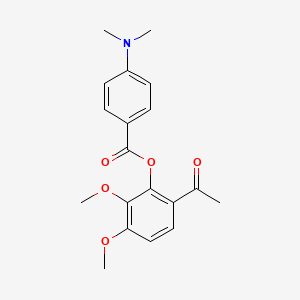

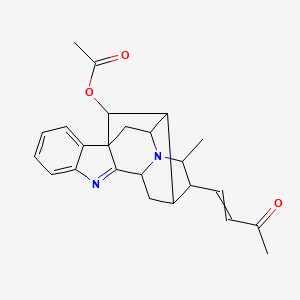

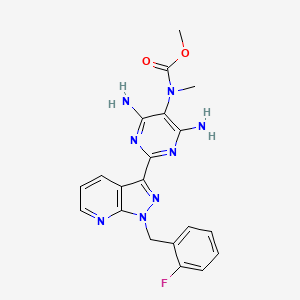

“rac Dehydro-O-desmethyl Venlafaxine-d6” is a labelled version of rac Dehydro-O-desmethyl Venlafaxine, an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission depending on the dosage . Venlafaxine is commonly used to treat depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Molecular Structure Analysis

The molecular formula of “rac Dehydro-O-desmethyl Venlafaxine-d6” is C16H17D6NO . The InChI is InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 .Physical And Chemical Properties Analysis

The molecular weight of “rac Dehydro-O-desmethyl Venlafaxine-d6” is 251.40 . It appears as a white solid .科学的研究の応用

前臨床薬物動態研究

ラセミ体 デヒドロ-O-デスメチル ベンラファキシン-d6: は、ヒトでの試験前に動物モデルにおける薬物の挙動を理解するために、前臨床薬物動態(PK)研究で使用されます . これらの研究は、薬物の吸収速度、分布、代謝、および排泄メカニズムに関する洞察を提供します。この化合物の重水素標識により、質量分析法を使用して生物学的サンプル中の正確な追跡と定量が可能です。

抗うつ薬の有効性

ベンラファキシンの主要な活性代謝物として、This compoundは、うつ病の治療に焦点を当てた研究において重要な役割を果たしています . セロトニン-ノルエピネフリン再取り込み阻害剤(SNRI)の有効性とそのさまざまな種類のうつ病への影響を評価するのに役立ちます。

合成プロセス最適化

This compoundの合成プロセス最適化に関する研究は、より効率的で環境に優しい製造方法の開発に貢献しています . これには、薬物の安全性と有効性を確保するために不可欠な、最終生成物の収率と純度の向上などが含まれます。

品質基準の向上

This compound: は、医薬品の品質基準の向上にも不可欠です . 遺伝毒性不純物(GI)に対する高い残留基準を確立することで、研究者は薬物の安全性を強化し、患者に対する潜在的なリスクを最小限に抑えることができます。

徐放性経口固形剤

この化合物は、錠剤やカプセルなどの徐放性(ER)経口固形剤の試験に役立ちます . 薬物の放出プロファイルを前臨床的に評価するのに役立ち、これは、所望の臨床的結果を得るために剤形を調整するために不可欠です。

グリーンケミストリーへの応用

This compoundを含む研究は、グリーンケミストリーへの応用にも及びます . 原子経済性、環境汚染の低減、および高い操作安全性を優先する新しい合成戦略の発見を支援します。

作用機序

Target of Action

The primary target of rac Dehydro-O-desmethyl Venlafaxine-d6 is the serotonin-norepinephrine reuptake system . This compound is an impurity of Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced serotonergic and noradrenergic transmission . The effects on dopaminergic neurotransmission vary depending on the dosage .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the brain can affect various biochemical pathways. These neurotransmitters are involved in mood regulation, and their increased availability can help alleviate symptoms of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Result of Action

The molecular and cellular effects of rac Dehydro-O-desmethyl Venlafaxine-d6’s action are likely to be similar to those of Venlafaxine, given their structural similarity. This includes enhanced serotonergic and noradrenergic transmission, which can help alleviate symptoms of various mental health disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rac Dehydro-O-desmethyl Venlafaxine-d6. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

生化学分析

Biochemical Properties

Rac Dehydro-O-desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions due to its structural similarity to Venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin and norepinephrine transporters, where it inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This interaction is crucial for its antidepressant effects. Additionally, rac Dehydro-O-desmethyl Venlafaxine-d6 may interact with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .

Cellular Effects

Rac Dehydro-O-desmethyl Venlafaxine-d6 influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by modulating the levels of serotonin and norepinephrine, which are critical for neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, promoting antidepressant effects. In non-neuronal cells, rac Dehydro-O-desmethyl Venlafaxine-d6 may also impact cellular functions through its interactions with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Molecular Mechanism

The molecular mechanism of rac Dehydro-O-desmethyl Venlafaxine-d6 involves its binding interactions with serotonin and norepinephrine transporters. By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This inhibition enhances neurotransmission and contributes to its antidepressant effects. Additionally, rac Dehydro-O-desmethyl Venlafaxine-d6 may inhibit or activate certain cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac Dehydro-O-desmethyl Venlafaxine-d6 can change over time Its stability and degradation are crucial factors that influence its long-term effects on cellular function Studies have shown that rac Dehydro-O-desmethyl Venlafaxine-d6 remains stable under specific conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of rac Dehydro-O-desmethyl Venlafaxine-d6 vary with different dosages in animal models. At lower doses, it exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in cardiovascular function or liver enzyme activity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

Rac Dehydro-O-desmethyl Venlafaxine-d6 is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze its biotransformation into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that interact with the same enzymes .

Transport and Distribution

Within cells and tissues, rac Dehydro-O-desmethyl Venlafaxine-d6 is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. The localization and accumulation of rac Dehydro-O-desmethyl Venlafaxine-d6 can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of rac Dehydro-O-desmethyl Venlafaxine-d6 is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes in the endoplasmic reticulum can influence its metabolism and the metabolism of other compounds. Understanding the subcellular localization of rac Dehydro-O-desmethyl Venlafaxine-d6 can provide insights into its mechanisms of action and potential therapeutic applications .

特性

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCZNCWNSMBGJC-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)

![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)